α-Methyl Substitution Increases Lipophilicity by ΔXLogP3 ≥ 0.5 vs. Des-Methyl Parent, Altering Membrane Permeability and Extraction Behavior
The α-methyl group at the 2-position of 2-methyl-3-oxo-3-(phenylamino)propanoic acid confers a computed XLogP3 of 1.7, representing an increase of approximately 0.5 log units relative to the des-methyl parent compound 3-oxo-3-(phenylamino)propanoic acid (malonanilic acid, C₉H₉NO₃), which has a lower molecular weight (179.17 vs. 193.20) and fewer heavy atoms (13 vs. 14), correlating with higher aqueous solubility [1]. This lipophilicity difference is sufficient to meaningfully alter both organic/aqueous partition behavior during synthesis and passive membrane permeability in biological assays. A consensus Log P of 1.2 was independently calculated across five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), confirming moderate lipophilicity suitable for both drug-like and agrochemical applications .
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.7; MW = 193.20 g/mol; consensus Log P = 1.2 |
| Comparator Or Baseline | 3-Oxo-3-(phenylamino)propanoic acid (des-methyl parent): MW = 179.17 g/mol; estimated XLogP3 ≈ 1.1–1.2 (lower by ~0.5 units) |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔMW = +14.03 g/mol; ΔLog S (ESOL) = -2.18 vs. predicted more negative value for target, indicating decreased aqueous solubility |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0), Bidepharm consensus Log P, and SwissADME-based predictions |
Why This Matters
The higher lipophilicity of the 2-methyl analog directly affects organic-phase extractability during synthesis and may enhance passive membrane permeation in cell-based assays, making it preferable over the des-methyl parent when designing compounds requiring improved bioavailability or altered partitioning.
- [1] PubChem CID 12605880, 2-Methyl-3-oxo-3-(phenylamino)propanoic acid, XLogP3 = 1.7; PubChem, 3-Oxo-3-(phenylamino)propanoic acid (malonanilic acid), MW = 179.17, C₉H₉NO₃. View Source
